![molecular formula C20H26N4O B2752732 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189497-82-1](/img/structure/B2752732.png)
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Triazole Group: The 1H-1,2,3-triazole group can be introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Attachment of the Benzoyl Group: The 4-tert-butylbenzoyl group can be attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its triazole ring is particularly significant due to its known pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against several cancer cell lines:
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HepG-2 | 12.22 | Comparable to Doxorubicin (11.21) |
HCT-116 | 14.16 | Comparable to Doxorubicin (12.46) |
MCF-7 | 14.64 | Comparable to Doxorubicin (13.45) |
These findings suggest that the compound exhibits significant cytotoxicity against liver, colon, and breast cancer cells, indicating its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been explored as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses. Inhibition of NAAA preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects .
Synthetic Methodology
Research on the synthesis of the 8-azabicyclo[3.2.1]octane scaffold has highlighted various methodologies aimed at achieving enantioselective construction:
- Cycloaddition Reactions : These reactions are crucial for forming the triazole ring and integrating it into the bicyclic structure.
- Desymmetrization Processes : Techniques that allow for stereochemical control during synthesis are essential for producing biologically active compounds .
The unique structural features of this compound contribute to its biological activity:
- The triazole moiety facilitates interactions with enzymes and receptors through hydrogen bonding.
- The bicyclic core can inhibit specific enzymes by mimicking substrate transition states .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of the azabicyclo[3.2.1]octane scaffold demonstrated promising anticancer activity and anti-inflammatory effects, underscoring the importance of structural modifications in enhancing pharmacological properties .
Case Study 2: Structure-Activity Relationship Studies
Research into the structure-activity relationships of similar compounds has revealed insights into optimizing their biological efficacy through targeted modifications . For instance, compounds featuring variations in substituents on the triazole ring showed differing levels of activity against cancer cell lines.
Wirkmechanismus
The mechanism of action of 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known for its ability to form stable complexes with metal ions, which could be a key aspect of its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core and may have similar chemical properties.
1H-1,2,3-triazole derivatives: Compounds with the triazole moiety are known for their bioactivity and are used in various applications.
Benzoyl derivatives: Compounds with benzoyl groups are common in organic synthesis and medicinal chemistry.
Uniqueness
What sets 8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is the combination of these three distinct moieties in a single molecule. This unique structure may confer specific properties that are not observed in simpler analogs, making it a valuable compound for research and development.
Biologische Aktivität
8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound featuring a unique bicyclic structure that has garnered attention for its potential biological activities. This compound is part of a broader class of azabicyclic compounds known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazole ring and an azabicyclo[3.2.1]octane core, which contribute to its biological activity. The molecular formula is C18H22N4O with a molecular weight of approximately 338.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The triazole moiety is known for its capacity to form hydrogen bonds with target proteins, potentially modulating their activity .
Inhibition Studies
Recent studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the degradation of anti-inflammatory mediators like palmitoylethanolamide (PEA). The inhibition of NAAA can enhance the levels of PEA, leading to prolonged anti-inflammatory effects .
Compound | IC50 (μM) | Mechanism |
---|---|---|
ARN19689 | 0.042 | Non-covalent inhibition of NAAA |
ARN16186 | 0.655 | Selective inhibition towards NAAA |
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has been conducted on various azabicyclo[3.2.1]octane derivatives to optimize their pharmacological profiles. Modifications at specific positions on the bicyclic scaffold have shown to significantly enhance their inhibitory potency against NAAA and other related enzymes .
Anti-inflammatory Effects
In vivo studies using animal models have indicated that compounds related to this compound exhibit notable anti-inflammatory effects. For instance, administration of these compounds resulted in reduced edema in carrageenan-induced paw inflammation models, suggesting their potential for therapeutic applications in inflammatory diseases .
Analgesic Activity
Additionally, these compounds have been evaluated for their analgesic properties through behavioral assays in rodents. Results indicated a significant reduction in pain response compared to control groups, further supporting the hypothesis that enhancing endogenous PEA levels through NAAA inhibition can yield analgesic effects .
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)24-16-8-9-17(24)13-18(12-16)23-11-10-21-22-23/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWQSCVVJDISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.